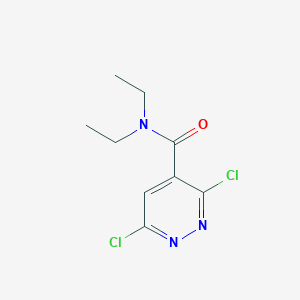
(S)-2-(Naphthalen-2-ylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Naphthalen-2-ylamino)propanoic acid is an aromatic amino acid derivative characterized by the presence of a naphthalene ring attached to the alpha carbon of L-alanine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-ylamino)propanoic acid typically involves the use of naphthalene derivatives and amino acids as starting materials. One common method is the condensation reaction between 2-naphthol and L-alanine under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acetic acid or sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions involving 2-naphthol and other reagents. These reactions are designed to be efficient and scalable, allowing for the large-scale production of the compound. Microwave-assisted synthesis and other advanced techniques may also be utilized to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Naphthalen-2-ylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-2-(Naphthalen-2-ylamino)propanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2-(Naphthalen-2-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthyl-L-alanine: Another naphthalene-based amino acid with similar structural features but different biological activities.
Phenylalanine Derivatives: Compounds like (4-methoxyphenyl)alanine and ([1,1’-biphenyl]-4-yl)alanine share structural similarities and are used in similar applications.
Uniqueness
(S)-2-(Naphthalen-2-ylamino)propanoic acid is unique due to its specific naphthalene substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62544-91-6 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2S)-2-(naphthalen-2-ylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
RWLSBXBFZHDHHX-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Trimethylsilyl)oxy]pyrrolidin-2-one](/img/structure/B8701417.png)




amine](/img/structure/B8701449.png)


![N-(4-Chlorobenzyl)-2-(5-hydroxypentyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8701474.png)




